4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
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Overview
Description
4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridazine core and a sulfonyl piperidine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate hydrazine derivatives with diketones to form the triazolopyridazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the modulation of various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.
Sulfonyl piperidine derivatives: Compounds with sulfonyl piperidine moieties also show comparable chemical properties and applications.
Uniqueness
The presence of both the triazolopyridazine core and the sulfonyl piperidine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-tert-butyl-3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2S/c1-12-17(13(2)21-20-12)29(27,28)25-10-8-14(9-11-25)18-23-22-16-7-6-15(19(3,4)5)24-26(16)18/h6-7,14H,8-11H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDGCICMLKHRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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